4-[(2-methoxyphenyl)amino]-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid
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Overview
Description
4-[(2-Methoxyphenyl)amino]-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid is a heterocyclic compound that combines a thieno[2,3-d]pyrimidine core with a methoxyphenylamino substituent. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(2-methoxyphenyl)amino]-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid typically involves the following steps:
Formation of the Thieno[2,3-d]pyrimidine Core:
Introduction of the Methoxyphenylamino Group:
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxyl derivatives.
Reduction: Reduction reactions can target the nitro group (if present) or other reducible functionalities, converting them into amines or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation, nitration, or sulfonation, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine, nitrating agents like nitric acid, and sulfonating agents like sulfuric acid.
Major Products:
Oxidation: Hydroxylated derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Chemistry:
- Used as a building block in the synthesis of more complex heterocyclic compounds.
- Acts as a ligand in coordination chemistry for the development of metal complexes.
Biology:
- Investigated for its potential as an enzyme inhibitor, particularly targeting kinases and other regulatory proteins.
- Studied for its antimicrobial and antifungal properties.
Medicine:
- Explored for its potential as an anti-cancer agent due to its ability to interfere with cell signaling pathways.
- Evaluated for its anti-inflammatory and analgesic effects.
Industry:
- Utilized in the development of novel materials with specific electronic or optical properties.
- Employed in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-[(2-methoxyphenyl)amino]-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby modulating biochemical pathways. In cancer cells, it may interfere with signaling pathways that regulate cell proliferation and apoptosis, leading to reduced tumor growth.
Comparison with Similar Compounds
4-[(2-Hydroxyphenyl)amino]-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid: Similar structure but with a hydroxyl group instead of a methoxy group.
4-[(2-Chlorophenyl)amino]-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid: Contains a chlorine atom instead of a methoxy group.
Uniqueness:
- The presence of the methoxy group in 4-[(2-methoxyphenyl)amino]-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid can influence its electronic properties and reactivity, making it distinct in terms of its biological activity and chemical behavior compared to its analogs.
This compound’s unique structure and properties make it a valuable subject of study in various fields of scientific research.
Properties
IUPAC Name |
4-(2-methoxyanilino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3S/c1-8-11-13(18-9-5-3-4-6-10(9)21-2)16-7-17-14(11)22-12(8)15(19)20/h3-7H,1-2H3,(H,19,20)(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUEMIUIJBHSNBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC=NC(=C12)NC3=CC=CC=C3OC)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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